molecular formula C7H6N4 B12530749 Pyrimido[6,1-C][1,2,4]triazepine CAS No. 664988-86-7

Pyrimido[6,1-C][1,2,4]triazepine

Cat. No.: B12530749
CAS No.: 664988-86-7
M. Wt: 146.15 g/mol
InChI Key: YXLBEUDBIHZTMR-UHFFFAOYSA-N
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Description

Pyrimido[6,1-C][1,2,4]triazepine: is a heterocyclic compound that contains nitrogen atoms within its ring structure.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[6,1-C][1,2,4]triazepine undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as triethylamine, acetic acid, and thiocarbohydrazide are commonly used in the synthesis and reactions of this compound .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation can introduce various alkyl groups, while halogenation can add halogen atoms to the compound .

Scientific Research Applications

Pyrimido[6,1-C][1,2,4]triazepine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pyrimido[6,1-C][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • Pyrazolo[1,2,4]triazepine
  • Imidazo[1,2,4]triazepine
  • Thieno[1,2,4]triazepine
  • Thiazolo[1,2,4]triazepine
  • Isoxazolo[1,2,4]triazepine
  • Pyrido[1,2,4]triazepine
  • Triazino[1,2,4]triazepine

Uniqueness: Pyrimido[6,1-C][1,2,4]triazepine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .

Properties

CAS No.

664988-86-7

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

pyrimido[6,1-c][1,2,4]triazepine

InChI

InChI=1S/C7H6N4/c1-3-9-10-7-2-4-8-6-11(7)5-1/h1-6H

InChI Key

YXLBEUDBIHZTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=CC2=NN=C1

Origin of Product

United States

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